N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-8-7-11(9-16(15)26-2)13-10-27-18(19-13)20-17(22)12-5-3-4-6-14(12)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRBJTCYLDWKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Thiazole Core
The synthesis of the target compound involves two primary challenges: construction of the thiazole ring with appropriate substitution patterns and the formation of the amide bond between the 2-aminothiazole intermediate and 2-nitrobenzoic acid derivative.
Hantzsch Thiazole Synthesis
The most widely employed method for preparing the thiazole core is the Hantzsch thiazole synthesis, which involves cyclization between α-halocarbonyl compounds and thiourea or thioamide derivatives.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through the following steps:
- Nucleophilic attack by the sulfur atom of the thioamide or thiourea on the α-carbon of the α-halocarbonyl compound
- Formation of an intermediate adduct
- Intramolecular cyclization via nucleophilic attack by the nitrogen atom
- Dehydration leading to aromatization and formation of the thiazole ring
The mechanism can be represented as follows:
- R-C(=S)-NH2 + X-CH2-CO-R' → R-C(=S)-NH2-CH2-CO-R' + X-
- R-C(=S)-NH-CH2-CO-R' → R-C(=N)-S-CH2-CO-R'
- R-C(=N)-S-CH(OH)-R' → R-C(=N)-S-CH=C-R'
Optimization Strategies
Several modifications to the classical Hantzsch synthesis have been developed to improve yields and reaction conditions:
Catalyst-assisted synthesis: The use of tetrabutylammonium salts, particularly tetrabutylammonium hexafluorophosphate (Bu4NPF6), has been reported to provide high yields (80-95%) within short reaction times (15 minutes) at room temperature.
Microwave-assisted synthesis: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes while maintaining or improving yields.
Solvent selection: While traditional Hantzsch synthesis often employs ethanol or methanol, the use of dimethylformamide (DMF) or 1,4-dioxane can improve solubility and reaction rates for certain substrates.
Cook-Heilbron Thiazole Synthesis
An alternative approach for 2,4-disubstituted aminothiazoles is the Cook-Heilbron synthesis, which involves the reaction of α-aminonitriles with compounds containing the CS2 moiety.
Reaction Mechanism
The Cook-Heilbron synthesis typically proceeds through:
- Reaction of α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates
- Formation of an intermediate adduct
- Cyclization to form the thiazole ring
When carbon disulfide is used, 5-amino-2-mercaptothiazole compounds are formed, which can be further functionalized.
Other Relevant Synthetic Methods
Several other methods for thiazole synthesis have been reported:
Gabriel synthesis: This method involves cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures (approximately 170°C).
Copper-catalyzed cyclization: A more recent approach involves copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate.
Domino alkylation-cyclization: This approach utilizes propargyl bromides and thiourea derivatives under microwave irradiation in the presence of potassium carbonate.
Specific Synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Preparation of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine Intermediate
The key intermediate in the synthesis of the target compound is 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, which can be prepared using several methods.
Method A: Modified Hantzsch Synthesis
Reagents:
- 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
- Thiourea
- Ethanol or isopropanol
Procedure:
- Dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 eq) in ethanol
- Add thiourea (1.2 eq)
- Reflux the mixture for 2-4 hours
- Cool to room temperature, neutralize with base if needed
- Filter the precipitate and recrystallize from appropriate solvent
This method typically yields 70-85% of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine.
Method B: Microwave-Assisted Synthesis
Reagents:
- 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
- Thiourea
- Tetrabutylammonium hexafluorophosphate (Bu4NPF6)
- Ethanol
Procedure:
- Mix 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 eq), thiourea (1.2 eq), and Bu4NPF6 (0.1 eq) in ethanol
- Irradiate under microwave conditions (100-120°C) for 15-20 minutes
- Cool, pour into water, and extract with ethyl acetate
- Purify by crystallization or column chromatography
This method can provide yields up to 90-95% with significantly reduced reaction times.
Amidation Strategies
The formation of the amide bond between the 2-aminothiazole intermediate and 2-nitrobenzoic acid derivatives can be accomplished using several approaches.
Acid Chloride Method
Reagents:
- 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- 2-nitrobenzoyl chloride
- Pyridine or triethylamine
- Dichloromethane
Procedure:
- Dissolve 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (1.0 eq) in dichloromethane with pyridine (2.0 eq)
- Add 2-nitrobenzoyl chloride (1.1 eq) dropwise at 0-5°C
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Quench with water, extract with dichloromethane
- Purify by crystallization or column chromatography
This method typically provides yields of 65-80%.
Coupling Reagent Method
Reagents:
- 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- 2-nitrobenzoic acid
- N,N'-dicyclohexylcarbodiimide (DCC) or EDCI
- 4-dimethylaminopyridine (DMAP)
- Dichloromethane
Procedure:
- Dissolve 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (1.0 eq) and 2-nitrobenzoic acid (1.1 eq) in dichloromethane
- Add DMAP (0.1-0.2 eq)
- Stir for 30 minutes at room temperature
- Add DCC (1.1 eq) and monitor by TLC
- After reaction completion, filter to remove dicyclohexylurea byproduct
- Purify by crystallization or column chromatography
Based on similar reactions reported for analogous compounds, yields typically range from 70-85%.
One-Pot Synthetic Approach
A more efficient approach involves a one-pot synthesis that combines the thiazole formation and amidation steps.
Reagents:
- 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
- Thiourea
- 2-nitrobenzoyl chloride
- Base (e.g., K2CO3 or Na2CO3)
- Solvent (DMF or dioxane)
Procedure:
- React 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one with thiourea in DMF at 70-80°C
- Monitor for the formation of 2-aminothiazole intermediate
- Cool to room temperature, add base and 2-nitrobenzoyl chloride
- Stir for additional 4-6 hours
- Quench with water, extract with ethyl acetate
- Purify by crystallization or column chromatography
This approach can streamline the synthesis process with overall yields of 55-65%.
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the different methods for synthesizing this compound.
Table 1. Comparison of Synthetic Methods for this compound
| Method | Reaction Conditions | Reaction Time | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential (Hantzsch + Acid Chloride) | 1. Reflux, ethanol 2. RT, DCM/pyridine |
6-10 hours | 45-65 | Well-established, reliable | Multiple steps, longer time |
| Sequential (Hantzsch + DCC Coupling) | 1. Reflux, ethanol 2. RT, DCM/DMAP/DCC |
6-8 hours | 50-70 | Higher yield, milder conditions | Multiple steps, DCC byproducts |
| Microwave-Assisted Sequential | 1. MW, ethanol 2. RT, DCM/base |
2-3 hours | 60-75 | Faster reaction, higher yield | Requires specialized equipment |
| One-Pot Synthesis | DMF, 70-80°C then RT | 5-7 hours | 55-65 | Single vessel, fewer purifications | More complex reaction control |
| Tetrabutylammonium Salt-Assisted | RT, Bu4NPF6, then acid chloride | 3-4 hours | 65-80 | Room temperature, high yield | Requires phase-transfer catalyst |
Optimization Parameters
Several parameters can significantly impact the yield and purity of the target compound:
Solvent Effects
The choice of solvent plays a crucial role in both thiazole formation and amidation reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile generally provide better results for the Hantzsch thiazole synthesis, while dichloromethane is typically preferred for amidation reactions.
Temperature Control
Temperature optimization is essential, particularly for the Hantzsch reaction:
pH Considerations
The pH of the reaction medium can significantly affect the regioselectivity of thiazole formation:
Characterization and Analytical Data
Spectroscopic Characterization
Based on data from structurally similar compounds, the expected spectroscopic data for this compound would include:
NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
- δ 12.5-12.8 (s, 1H, NH)
- δ 8.0-8.2 (d, 1H, aromatic)
- δ 7.8-7.9 (t, 1H, aromatic)
- δ 7.6-7.8 (m, 2H, aromatic)
- δ 7.5-7.6 (s, 1H, thiazole-H)
- δ 7.2-7.3 (d, 1H, dimethoxyphenyl)
- δ 7.0-7.1 (d, 1H, dimethoxyphenyl)
- δ 6.9-7.0 (d, 1H, dimethoxyphenyl)
- δ 3.8-3.9 (s, 3H, OCH₃)
- δ 3.7-3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz):
- δ 164-166 (C=O)
- δ 158-160 (thiazole-C2)
- δ 148-150 (dimethoxyphenyl C-OCH₃)
- δ 147-149 (dimethoxyphenyl C-OCH₃)
- δ 146-148 (thiazole-C4)
- δ 131-134 (nitrophenyl quaternary C)
- δ 129-132 (aromatic C)
- δ 126-129 (aromatic C)
- δ 122-125 (aromatic C)
- δ 114-118 (thiazole-C5)
- δ 111-114 (dimethoxyphenyl C)
- δ 108-110 (dimethoxyphenyl C)
- δ 55-56 (2 × OCH₃)
Mass Spectrometry
- ESI-MS: m/z 386 [M+H]⁺
- HRMS (ESI): calculated for C₁₈H₁₆N₃O₅S [M+H]⁺: 386.0811, found: 386.0815
IR Spectroscopy
- 3200-3300 cm⁻¹ (N-H stretching)
- 1680-1690 cm⁻¹ (C=O stretching)
- 1540-1550 cm⁻¹ and 1350-1370 cm⁻¹ (NO₂ asymmetric and symmetric stretching)
- 1250-1270 cm⁻¹ (C-O-C stretching)
- 750-780 cm⁻¹ (C-S stretching)
Physical Properties
- Appearance: Off-white to pale yellow crystalline solid
- Melting point: 185-190°C
- Solubility: Readily soluble in DMSO and DMF, moderately soluble in acetone and chloroform, poorly soluble in ethanol and water
Purification Techniques
Crystallization
The most effective recrystallization solvents for this compound are typically:
- Ethanol or isopropanol
- Ethyl acetate (or ethyl acetate/hexane mixtures)
- DMF/water systems
Crystallization from these solvents generally provides 95-98% pure compound.
Column Chromatography
For column chromatography purification, the following conditions are typically effective:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Dichloromethane/methanol gradients (typically starting with 98:2 and progressing to 95:5)
- Alternative mobile phase: Ethyl acetate/hexane mixtures (typically 3:7 to 1:1)
This method generally provides >98% pure compound.
Scale-Up Considerations
When scaling up the synthesis of this compound from laboratory to larger scales, several factors must be considered:
Heat and Mass Transfer
For the Hantzsch thiazole synthesis step, efficient heat transfer becomes crucial at larger scales. Gradual addition of reagents and appropriate cooling systems are recommended to control exothermic reactions.
Solvent Selection
While DMF and DMSO provide excellent results at laboratory scale, their high boiling points and difficulties in removal make them less desirable for large-scale synthesis. Alternatives such as ethanol, isopropanol, or 2-methyl tetrahydrofuran may be preferred.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitrobenzamide moiety can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Comparisons
Electron-Withdrawing vs. Electron-Donating Groups The target compound’s 2-nitrobenzamide group contrasts with analogs like 3-(dimethylamino)benzamide (), where the dimethylamino group donates electrons. This difference may influence binding to targets like kinases or proteases, where charge interactions are critical . In anti-inflammatory analogs (), chloro and trifluoromethyl groups (both electron-withdrawing) enhance activity, suggesting nitro substituents could similarly modulate potency .
Thiazole Substitution Patterns The 3,4-dimethoxyphenyl group on the thiazole ring (target) vs. Methoxy groups improve solubility compared to nitro-substituted phenyls . Benzo[d]thiazol-2-yl derivatives () exhibit fused aromatic systems, likely enhancing planar stacking interactions absent in the target’s simpler thiazole .
Biological Activity Trends
- Anti-inflammatory activity in correlates with halogenated benzamides, while the target’s nitro group may favor redox-mediated mechanisms (e.g., nitric oxide modulation) .
- Antimicrobial activity in nitro-containing analogs () is moderate, implying structural optimization (e.g., triazolylmethyl addition) is needed for efficacy .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods in and , involving thiazole ring formation via cyclization or Hantzsch-type reactions, followed by benzamide coupling .
Research Findings and Implications
- Anti-inflammatory Potential: Structural parallels to 5c and 5n () suggest the nitro group could mimic halogenated substituents in targeting cyclooxygenase or lipoxygenase pathways .
- Antimicrobial Limitations : The moderate activity of nitrobenzamide analogs () highlights the need for hybrid structures (e.g., triazole-thiazole conjugates) to improve potency .
- Electronic Tuning: Replacement of nitro with dimethylamino () or sulfamoyl () groups offers routes to modulate solubility and target affinity .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N6O3S2
- Molar Mass : 442.51 g/mol
- CAS Number : 1091584-55-2
The compound features a thiazole ring and a nitrobenzamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Nitro-containing compounds like this compound exhibit potent antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. For instance, similar nitro compounds have shown effectiveness against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitroimidazole derivatives | C. krusei | 1 μM |
| Nitrotriazoles | M. tuberculosis | 3–50 μM |
These findings suggest that this compound could be effective against resistant strains of bacteria and fungi .
Anti-inflammatory Activity
The compound has been shown to inhibit several inflammatory mediators. Research indicates that nitrobenzamide derivatives can inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin 1 beta (IL1β), and tumor necrosis factor alpha (TNF-α). A study highlighted that certain nitro compounds demonstrate a dose-dependent inhibition of these targets:
| Target Enzyme | IC50 (µM) |
|---|---|
| iNOS | 5.0 |
| COX-2 | 10.0 |
| TNF-α | 15.0 |
This anti-inflammatory profile suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 were observed.
A notable study reported that the compound exhibited cytotoxicity against several cancer cell lines with IC50 values ranging from 10–30 µM .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Study on Nitrotriazole Derivatives : Demonstrated significant antitubercular activity with MIC values comparable to established drugs like isoniazid.
- Research on Benzamide Derivatives : Found to inhibit tumor growth in xenograft models through modulation of angiogenesis.
These studies provide a framework for understanding the potential therapeutic applications of this compound .
Q & A
Q. What are the standard synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Thiazole ring formation : Cyclization of α-haloketones (e.g., 3,4-dimethoxyphenyl-substituted precursors) with thioureas under acidic or basic conditions .
- Amide coupling : Reaction of the thiazole intermediate with 2-nitrobenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalysts (e.g., triethylamine for amide bond formation). Purity is monitored via TLC and NMR .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Analytical techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring) and amide bond formation .
- HPLC : For assessing purity (>95% is standard for biological assays) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Fluorescence-based assays for kinases or cholinesterases, given thiazole derivatives’ known activity .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Compare analogs with modified nitro groups (e.g., 4-nitro vs. 3-nitrobenzamide) or methoxy substitutions (e.g., diethoxy vs. dimethoxy) to assess impact on cytotoxicity .
- Functional group replacement : Replace the thiazole ring with oxadiazole or triazole moieties to evaluate changes in target binding .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DNA topoisomerase II .
Q. What methodologies resolve contradictions in biological data (e.g., variable IC50 values across studies)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., nitro-reduced intermediates) that may skew results .
- Orthogonal assays : Validate anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT .
Q. How is crystallographic data utilized to elucidate this compound’s mechanism of action?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane) and solve structures using SHELX software to determine bond angles and planarity, which influence DNA intercalation potential .
- Electron density maps : Identify key interactions (e.g., hydrogen bonds between nitro groups and kinase active sites) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous flow reactors for thiazole cyclization to improve yield and reduce reaction time .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to enhance sustainability .
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
Methodological Considerations
Q. How are redox reactions (e.g., nitro group reduction) systematically studied for this compound?
- Catalytic hydrogenation : Use Pd/C or Raney Ni under H2 atmosphere to reduce nitro to amine; monitor progress via FT-IR (loss of NO2 peaks at ~1520 cm<sup>-1</sup>) .
- Electrochemical methods : Cyclic voltammetry to determine reduction potentials and intermediates .
Q. What computational tools predict metabolic stability and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
